

1,10-Phenanthroline hydrochloride as a chelating agent in biological systems

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Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

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Application Notes: 1,10-Phenanthroline Hydrochloride as a Chelating Agent

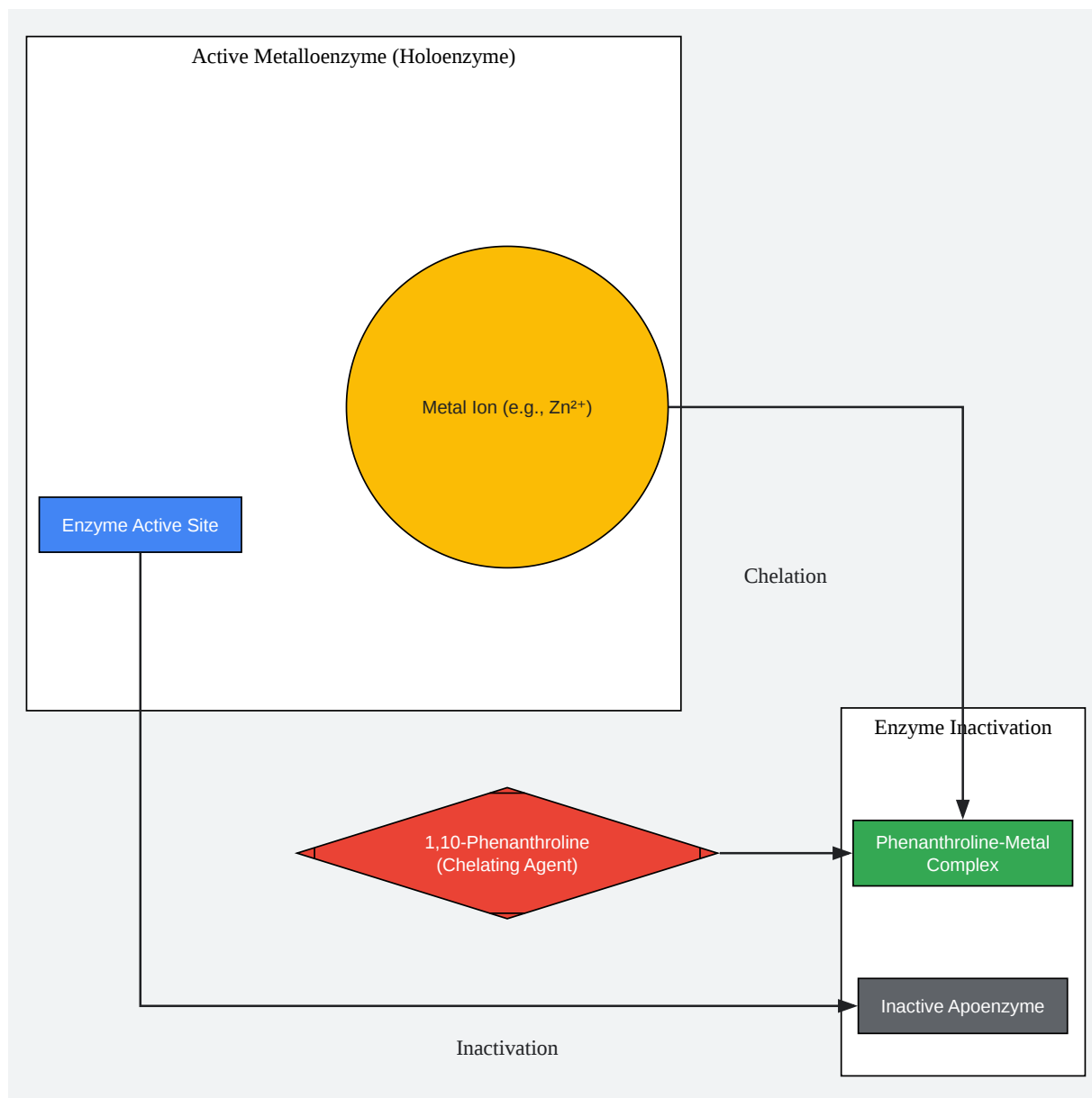
Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound widely recognized for its potent metal-chelating properties.[1] As a hydrochloride salt, its solubility in aqueous solutions is enhanced, making it a versatile tool in biological research. Structurally, it is a rigid, planar molecule with two nitrogen atoms positioned to act as a powerful bidentate ligand, forming highly stable complexes with a wide array of metal ions.[1][2] This chelating action is the cornerstone of its diverse applications, from inhibiting enzymes to serving as a scaffold for novel therapeutic agents.[1][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing **1,10-phenanthroline hydrochloride** in biological systems.

Mechanism of Action: Metal Ion Chelation

The primary mechanism of 1,10-phenanthroline in biological systems is its function as a potent metal ion chelator.[4] Many enzymes, known as metalloenzymes, depend on a metal ion cofactor—frequently divalent cations like zinc (Zn^{2+}), iron (Fe^{2+}), or copper (Cu^{2+})—for their catalytic activity.[4] These ions are typically located within the enzyme's active site. 1,10-phenanthroline's two nitrogen atoms possess lone pairs of electrons that act as Lewis base donor sites, enabling it to form a stable, pincer-like coordination complex with the metal ion.[1]

[4] By binding to and sequestering this essential metal cofactor, 1,10-phenanthroline effectively removes it from the enzyme's active site, rendering the enzyme catalytically inactive and leaving behind an apoenzyme.[4][5] This inhibitory action is particularly prominent against zinc-dependent metalloenzymes.[4][5]



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Caption: Mechanism of metalloenzyme inhibition by 1,10-phenanthroline.

Applications in Biological Systems

1,10-Phenanthroline's ability to chelate metal ions makes it a valuable tool in various biological applications.

- Inhibition of Metalloenzymes: This is one of its most critical roles in biochemistry.^[6]
 - Matrix Metalloproteinases (MMPs): 1,10-phenanthroline is a broad-spectrum inhibitor of MMPs, a family of zinc-dependent enzymes that degrade the extracellular matrix and are implicated in cancer progression and metastasis.^{[3][4][7][8]}
 - Deubiquitinating Enzymes (DUBs): It is a potent inhibitor of JAMM-type isopeptidases by chelating the active site Zn^{2+} ion.^[9] This makes it invaluable for preserving K63-linked polyubiquitin chains during cell lysis procedures.^{[6][9]}
 - Other Metalloenzymes: It also inhibits other metalloproteases like thermolysin, carboxypeptidase A, and aminoacylase, as well as some DNA and RNA polymerases that require divalent metal ions.^{[4][5][10]}
- Drug Research and Development:
 - Anticancer Activity: 1,10-phenanthroline and its metal complexes exhibit cytotoxic effects against various cancer cell lines.^{[3][11]} The mechanisms include inducing apoptosis by inhibiting proteasome activity and generating reactive oxygen species (ROS) that cause oxidative DNA cleavage.^{[3][12]}
 - Anthelmintic and Antimicrobial Properties: The compound has shown efficacy against parasites and fungi. It affects the motor activity and viability of *Schistosoma mansoni* and exhibits fungistatic action against *Phialophora verrucosa* by inhibiting metallopeptidase activity.^{[10][13][14]} Metal complexes with 1,10-phenanthroline have also demonstrated broad-spectrum antibacterial activity.^[4]
- Molecular Biology Research:

- DNA-Protein Interaction Studies: In complex with copper ions, 1,10-phenanthroline exhibits nuclease activity.[6][9] This property is harnessed to probe DNA-protein interactions, providing insights into gene regulation and DNA repair mechanisms.[6]
- Metal Ion Detection: The complex formed between 1,10-phenanthroline and ferrous ions (Fe^{2+}) has a distinct red color with a maximum absorption at 510 nm, which can be used for the rapid and accurate detection of trace amounts of iron via spectrophotometry.[7][15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory and biological activity of 1,10-phenanthroline.

Table 1: Inhibitory Concentrations and Activity

Target/Organism	Activity	Concentration	Source(s)
Metalloenzymes (general)	Inhibition	1 - 10 mM	[9]
Gigantocotyle explanatum	Tegumental Damage (in vitro)	12.5 μM	[13]
Phialophora verrucosa	Minimum Inhibitory Conc. (MIC)	0.8 $\mu\text{g/ml}$	[10]
Schistosoma mansoni	In vitro effects	0.5 - 150 μM	[10]
Mouse Model (S. mansoni)	Reduced worm burden	20 mg/kg per day	[10]

| Trichomonas vaginalis | Metalloproteinase Inhibition | 5 mM [[16]]

Table 2: Physicochemical Properties of 1,10-Phenanthroline

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₈ N ₂	[15][17]
Molecular Weight (Anhydrous)	180.21 g/mol	[15][17]
Molecular Weight (Monohydrate)	198.2 Da	[9]
Molecular Weight (HCl Monohydrate)	234.68 g/mol	[11][18]
Melting Point (Anhydrous)	114-117 °C	[15][17]
Solubility in Water	Slightly soluble (2.69 g/L at 25 °C)	[17]
Solubility in Organic Solvents	Soluble in ethanol, acetone, benzene	[15][17]

| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C |[17] |

Experimental Protocols

Protocol 1: General Metalloproteinase Inhibition Assay (Casein-Hydrolysis)

This protocol provides a general method to assess the inhibitory effect of 1,10-phenanthroline on metalloproteinase activity using casein as a substrate.

Materials:

- **1,10-Phenanthroline hydrochloride** solution (e.g., 100 mM stock in water or appropriate buffer)
- Enzyme source (e.g., purified metalloproteinase or cell culture supernatant)
- Casein solution (e.g., 1% w/v in reaction buffer)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

- Trichloroacetic acid (TCA), 10% (w/v)
- Spectrophotometer

Procedure:

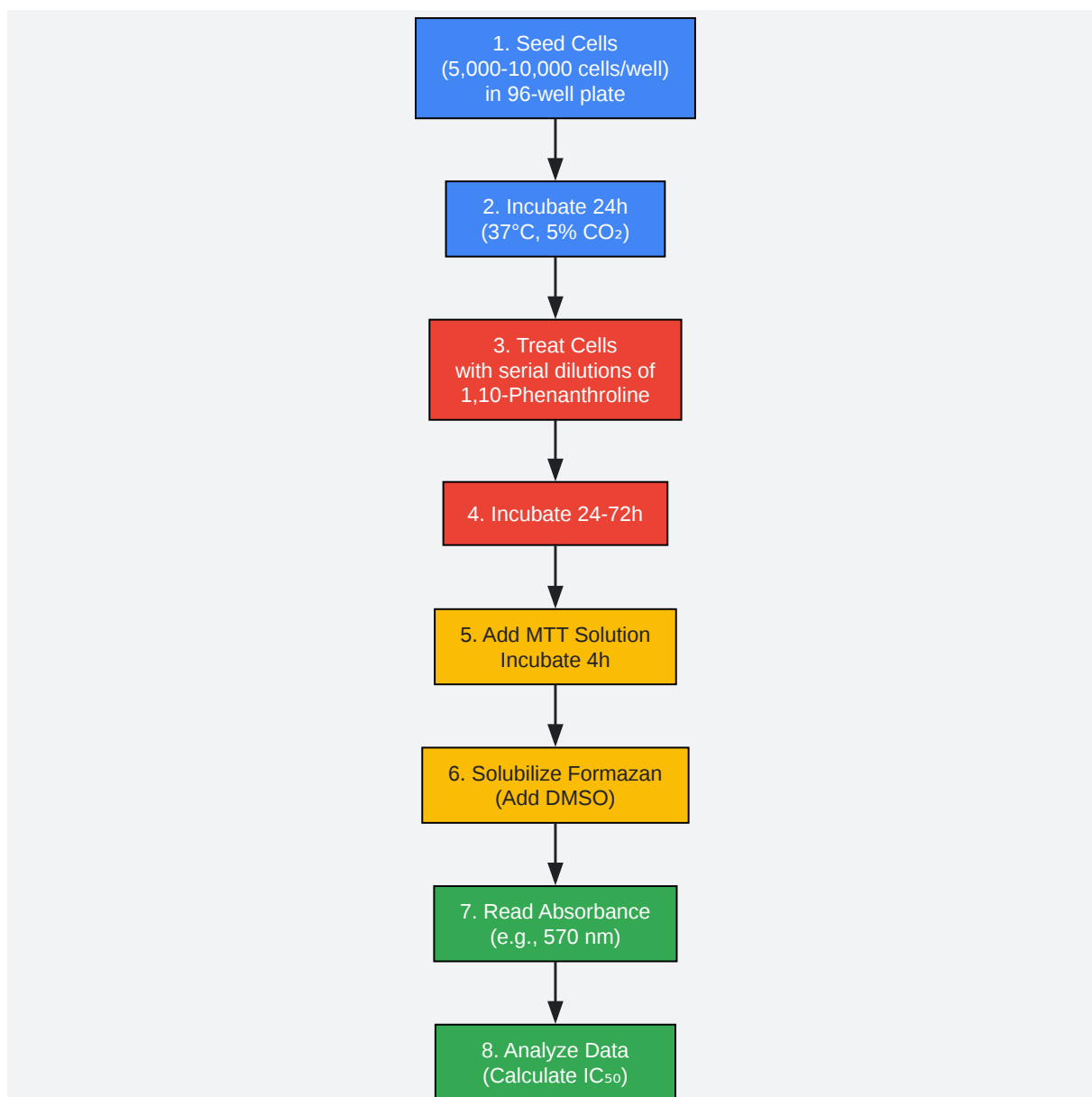
- Enzyme Preparation: Prepare the metalloproteinase solution to a suitable concentration in the reaction buffer.
- Inhibitor Pre-incubation: In a microcentrifuge tube, mix the enzyme solution with varying concentrations of 1,10-phenanthroline (e.g., final concentrations of 1 mM, 5 mM, 10 mM). Include a control with no inhibitor.
- Incubate the enzyme-inhibitor mixture for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).
- Reaction Initiation: Add the casein solution to each tube to start the reaction.
- Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at the optimal temperature.
- Reaction Termination: Stop the reaction by adding an equal volume of 10% TCA to precipitate the undigested casein.
- Incubate on ice for 30 minutes.
- Quantification: Centrifuge the tubes at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.
- Carefully transfer the supernatant, which contains the acid-soluble digested peptides, to a new tube.
- Measure the absorbance of the supernatant at 280 nm. An increase in absorbance corresponds to higher protease activity.
- Analysis: Compare the absorbance values of the inhibitor-treated samples to the control to determine the percentage of inhibition.

Protocol 2: Cell Viability/Cytotoxicity (MTT Assay)

This protocol details the use of an MTT assay to evaluate the cytotoxic efficacy of 1,10-phenanthroline on cancer cell lines.[\[3\]](#)

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 96-well plates
- **1,10-Phenanthroline hydrochloride** stock solution (e.g., 50 mM in DMSO)[\[12\]](#)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader



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Caption: Experimental workflow for an MTT cytotoxicity assay.

Procedure:

- **Cell Seeding:** Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.[3] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[3]
- **Compound Treatment:** Prepare serial dilutions of the 1,10-phenanthroline stock solution in complete medium to achieve the desired final concentrations.[3] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[3]
- Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compound.[3] Include untreated and solvent-only controls.
- Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add 10-20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3: Preparation of Cell Lysate for Ubiquitination Studies

This protocol describes how to use 1,10-phenanthroline to inhibit JAMM-family DUBs during cell lysis to preserve polyubiquitin chains.

Materials:

- Cultured cells
- Ice-cold Phosphate-Buffered Saline (PBS)

- Lysis Buffer (e.g., RIPA buffer)
- Protease Inhibitor Cocktail
- 1,10-Phenanthroline monohydrate (e.g., 0.5 M stock in DMSO)[9]
- Cell scraper
- Microcentrifuge

Procedure:

- Prepare Lysis Buffer: Just before use, supplement the Lysis Buffer with the Protease Inhibitor Cocktail according to the manufacturer's instructions.
- Add DUB Inhibitor: Add 1,10-phenanthroline to the supplemented Lysis Buffer to a final concentration of 5-10 mM.[9] This is crucial for protecting K63-linked polyubiquitin chains.[6][9]
- Cell Harvest: Place the cell culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cell Lysis: Add the complete, ice-cold Lysis Buffer (containing protease inhibitors and 1,10-phenanthroline) to the dish.
- Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect Supernatant: Carefully transfer the supernatant (the clarified cell lysate) to a new pre-chilled tube.
- The lysate is now ready for downstream applications such as immunoprecipitation, Western blotting, or other assays to analyze protein ubiquitination.

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